molecular formula C30H22N3O2+ B14800086 8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one

8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one

Cat. No.: B14800086
M. Wt: 456.5 g/mol
InChI Key: QYLFNIFHCCONKG-UHFFFAOYSA-O
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Description

“8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the imidazo[1,2-a]pyrazine core through cyclization reactions.
  • Introduction of the benzyl and naphthalen-1-ylmethyl groups via alkylation reactions.
  • Functionalization of the phenyl ring to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.

    Substitution: The benzyl and naphthalen-1-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazo[1,2-a]pyrazine core may produce a dihydro derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: Other compounds in this class with different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to various cores.

    Naphthalen-1-ylmethyl Derivatives: Compounds with naphthalen-1-ylmethyl groups attached to different cores.

Uniqueness

“8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C30H22N3O2+

Molecular Weight

456.5 g/mol

IUPAC Name

8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one

InChI

InChI=1S/C30H21N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19H,17-18H2/p+1

InChI Key

QYLFNIFHCCONKG-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O

Origin of Product

United States

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